molecular formula C32H35ClFN7O2 B609336 MRTX849 CAS No. 2326521-71-3

MRTX849

Cat. No.: B609336
CAS No.: 2326521-71-3
M. Wt: 604.1 g/mol
InChI Key: PEMUGDMSUDYLHU-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

MRTX849 undergoes various chemical reactions, including covalent binding to the KRASG12C protein. It irreversibly and selectively binds and locks KRASG12C in its inactive, guanosine diphosphate-bound state . This covalent inhibition is achieved through the formation of a covalent bond with cysteine 12 in the KRASG12C protein . The major product formed from this reaction is the inactive KRASG12C protein complex.

Scientific Research Applications

Tumor Types and Responses

MRTX849 has been evaluated primarily in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Clinical trials have reported objective responses in patients with these cancers:

  • Non-Small Cell Lung Cancer (NSCLC) : In a Phase 1/2 trial, this compound exhibited clinical activity with tumor shrinkage observed in patients who had previously undergone multiple lines of therapy .
  • Colorectal Cancer (CRC) : Similar efficacy was noted in CRC patients with KRAS G12C mutations, where this compound demonstrated significant antitumor activity .

Case Studies

  • Patient with Stage 4 Lung Adenocarcinoma : A patient who had exhausted multiple treatment options showed a partial response to this compound, indicating its potential effectiveness even in heavily pre-treated populations.
  • Metastatic Colorectal Cancer : Another case involved a patient with progressive disease who also exhibited a partial response following treatment with this compound .

Pharmacodynamics and Resistance Mechanisms

Pharmacodynamic studies have revealed that while this compound is broadly effective, resistance mechanisms can limit its efficacy. These include:

  • Feedback activation of receptor tyrosine kinases (RTKs).
  • Genetic alterations that bypass KRAS dependence.
  • Dysregulation of cell cycle pathways .

To counteract these resistance mechanisms, combination therapies are being explored. For instance, combining this compound with agents targeting RTKs or mTOR has shown enhanced tumor regression in preclinical models .

Ongoing Clinical Trials

Several ongoing clinical trials are investigating the efficacy of this compound in combination with other therapies:

  • Phase 3 Study : Evaluating this compound combined with cetuximab versus standard chemotherapy in advanced CRC patients who have progressed after first-line therapy .
  • Phase 2 Study : Assessing the combination of this compound and pembrolizumab in advanced NSCLC patients to determine synergistic effects and safety profiles .

Data Summary Table

Study TypeTumor TypeCombination TherapyKey Findings
Phase 1/2 TrialNon-Small Cell Lung CancerNoneObjective responses observed; tumor shrinkage in several patients .
Phase 3 TrialColorectal CancerCetuximabComparing effectiveness against standard chemotherapy; ongoing enrollment .
Phase 2 TrialNon-Small Cell Lung CancerPembrolizumabEvaluating safety and efficacy; multiple cohorts involved .

Biological Activity

MRTX849, also known as adagrasib, is a selective covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and effects on the tumor microenvironment.

This compound operates by binding covalently to the cysteine residue at position 12 of the KRAS G12C protein. This binding stabilizes the inactive GDP-bound form of KRAS, thereby inhibiting its downstream signaling pathways that promote tumor growth and survival. The selectivity of this compound for KRAS G12C is significant, as it demonstrates minimal activity against other KRAS mutations or wild-type KRAS.

Key Findings on Mechanism:

  • Covalent Binding : this compound shows a higher affinity for the GDP-bound state of KRAS G12C compared to its GTP-bound form, leading to effective inhibition of KRAS-dependent signaling pathways .
  • Cell Viability : In vitro studies revealed that this compound effectively reduced cell viability across various KRAS G12C-mutant cell lines, with IC50 values typically below 100 nM .

Efficacy in Preclinical Models

This compound has been extensively tested in both in vitro and in vivo models. Studies indicate that it not only inhibits tumor growth but also alters the immune landscape within tumors.

In Vitro Studies:

  • Cell Lines Tested : A panel of 17 KRAS G12C-mutant cell lines was evaluated, showing a wide range of sensitivity to this compound, with most exhibiting IC50 values below 100 nM .
  • Signal Transduction : The compound demonstrated varied effects on key signaling proteins such as ERK and S6, indicating that complete inhibition of these pathways may be necessary for optimal anti-tumor activity .

In Vivo Studies:

  • Tumor Regression : In mouse models bearing KRAS G12C-mutant tumors, treatment with this compound resulted in significant tumor regression. Notably, when combined with immune checkpoint inhibitors (e.g., anti-PD-1), durable complete responses were observed .
  • Immune Microenvironment Modulation : this compound reduced immunosuppressive myeloid-derived suppressor cells while enhancing the presence of effector T cells and macrophages, suggesting a reconditioning of the tumor immune environment .

Clinical Activity

This compound has shown promising results in clinical trials involving patients with advanced solid tumors harboring the KRAS G12C mutation.

Clinical Trial Data:

  • KRYSTAL-1 Study : In this ongoing trial, this compound demonstrated an overall response rate (ORR) of approximately 43% in patients with NSCLC and colorectal cancer who had received prior therapies. The median progression-free survival (PFS) was reported at 6.9 months .
  • Patient Case Studies : Notable patient responses included partial responses in individuals with stage 4 lung adenocarcinoma and metastatic colorectal cancer after multiple lines of therapy .

Safety Profile

The safety profile of this compound has been characterized as acceptable, with common adverse events including nausea, diarrhea, and fatigue. Serious adverse events were rare but included liver enzyme elevations.

Summary Table of Key Findings

Study TypeKey Findings
In VitroIC50 < 100 nM for most KRAS G12C-mutant cell lines
In VivoSignificant tumor regression; immune modulation observed
Clinical TrialsORR ~43%; median PFS ~6.9 months
Safety ProfileCommon AEs: nausea, diarrhea; rare serious AEs

Q & A

Basic Research Questions

Q. What is the mechanism of action of MRTX849 in targeting KRASG12C mutations?

this compound is a covalent, mutant-selective inhibitor that binds irreversibly to cysteine 12 in the GDP-bound state of KRASG12C. This interaction traps KRAS in its inactive conformation, preventing GTP loading and downstream signaling (e.g., MAPK/ERK pathway). Structural studies reveal hydrogen bonds between the cyanomethyl group and Gly10, as well as interactions between the pyrrolidine moiety and Glu62, stabilizing the inactive state .

Q. How does this compound achieve selectivity for KRASG12C over wild-type KRAS?

The inhibitor exploits a unique hydrophobic pocket adjacent to cysteine 12 in the mutant protein. This pocket is absent in wild-type KRAS due to steric hindrance from glycine residues. This compound’s 8-chloronaphthyl group fills this pocket, enabling covalent modification only in the G12C variant .

Q. What preclinical models demonstrate this compound’s efficacy?

In 26 KRASG12C-positive xenograft models (cell line- and patient-derived), this compound induced tumor regression in 65% (17/26) of cases. Dose-dependent inhibition of ERK phosphorylation (IC50: ~70 nM in H358 lung cells) and antiproliferative effects were observed .

Q. What safety profile has been reported in early-phase clinical trials?

Phase I trials (e.g., KRYSTAL-1) showed acceptable toxicity in advanced solid tumors, with common adverse events including nausea, diarrhea, and fatigue. Dose-limiting toxicities were manageable, supporting further clinical evaluation .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound resistance mechanisms?

Pharmacogenomic profiling identifies resistance drivers such as RTK activation (e.g., EGFR, HER2), cell-cycle dysregulation, and KRAS nucleotide cycling. Methodologically, combining this compound with RTK inhibitors or mTOR/CDK4/6 inhibitors in xenograft models can reverse resistance. Co-administration with cetuximab (EGFR inhibitor) is being tested in Phase III trials (e.g., KRYSTAL-10) .

Q. What computational approaches optimize this compound’s pharmaceutical formulation?

A novel impurity rejection model incorporates solvent selection, lattice substitution, and doping levels to guide crystallization. For this compound, solvation free energy (rather than lattice effects) dominated impurity rejection. Optimal solvents (e.g., ethanol/water mixtures) were validated experimentally to minimize impurities like Imp-1 and Imp-2 .

Q. How should pharmacokinetic (PK) studies of this compound be designed?

A validated HPLC-MS/MS method quantifies this compound in plasma with a detection limit of 0.02 ng/mL. Key parameters include:

  • Column : C18 reversed-phase (50 × 2.1 mm, 3.5 μm).
  • Calibration range : 0.05–200 ng/mL (R² > 0.99).
  • Sample volume : 20 μL plasma. This method supports PK studies in preclinical/clinical settings, revealing dose-dependent exposure and half-life .

Q. What strategies enhance this compound’s efficacy in combination therapies?

Preclinical data suggest synergy with:

  • Cetuximab : Overcomes EGFR-mediated feedback activation in colorectal cancer.
  • Palbociclib : Targets cell-cycle dysregulation in KRASG12C models. Clinical trials (e.g., KRYSTAL-1) use adaptive trial designs with biomarker-driven cohorts to evaluate combinations .

Q. How do structural modifications of this compound analogs impact potency?

Structure-activity relationship (SAR) studies show that replacing the naphthyl ring with bulkier groups improves solubility without compromising covalent binding. For example, the alkyne-containing probe this compound analog 24 retains target engagement and enables click chemistry applications .

Q. What methodologies validate KRASG12C target engagement in vivo?

  • Pharmacodynamic biomarkers : ERK phosphorylation inhibition (Western blot/immunohistochemistry).
  • Mutant allele-specific PCR : Quantifies KRASG12C DNA/RNA in circulating tumor cells.
  • Mass spectrometry : Confirms covalent modification of cysteine 12 in tumor biopsies .

Properties

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMUGDMSUDYLHU-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35ClFN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336759
Record name Adagrasib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In normal cells, KRAS is activated by binding to guanosine triphosphate (GTP), and this promotes the activation of the MAP kinase pathway and intracellular signal transduction. When GTP is hydrolyzed to guanosine diphosphate (GDP), KRAS is inactivated. This mechanism works as an "on"/"off" system that regulates cell growth. The substitution of Gly12 by cysteine in KRAS (KRASG12C) impairs GTP hydrolysis, and maintains KRAS in its active form. Therefore, the presence of this mutation leads to uncontrolled cellular proliferation and growth, as well as malignant transformation. Adagrasib is a covalent inhibitor of KRASG12C that irreversibly and selectively binds and locks KRASG12C in its inactive, guanosine diphosphate–bound state. Therefore, the use of adagrasib inhibits tumor cell growth and viability in cancers with KRASG12C mutations with minimal off-target activity.
Record name Adagrasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2326521-71-3
Record name Adagrasib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2326521713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adagrasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adagrasib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((S)-4-(7-(8-chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-1-(2-fluoroacryloyl)piperazin-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADAGRASIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EOO6HQF8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

From > 262 mg/mL to < 0.010 mg/mL
Record name Adagrasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.